molecular formula C11H16OS B8002565 1-[4-(Methylthio)phenyl]-2-butanol

1-[4-(Methylthio)phenyl]-2-butanol

Cat. No.: B8002565
M. Wt: 196.31 g/mol
InChI Key: JOKBEOOMSPYKQF-UHFFFAOYSA-N
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Description

1-[4-(Methylthio)phenyl]-2-butanol is an organic compound characterized by the presence of a butanol group attached to a phenyl ring substituted with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Methylthio)phenyl]-2-butanol typically involves the reaction of 4-(methylthio)benzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include an inert atmosphere, low temperatures, and the use of anhydrous solvents to prevent the decomposition of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Methylthio)phenyl]-2-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: 1-[4-(Methylthio)phenyl]-2-butanone

    Reduction: Various butanol derivatives

    Substitution: Compounds with different functional groups replacing the methylthio group

Scientific Research Applications

1-[4-(Methylthio)phenyl]-2-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Methylthio)phenyl]-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Methylthio)phenyl]-2-propanol
  • 1-[4-(Methylthio)phenyl]-2-ethanol
  • 1-[4-(Methylthio)phenyl]-2-pentanol

Uniqueness

1-[4-(Methylthio)phenyl]-2-butanol is unique due to its specific structural features, such as the butanol group and the methylthio substitution on the phenyl ring. These features confer distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(4-methylsulfanylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-3-10(12)8-9-4-6-11(13-2)7-5-9/h4-7,10,12H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKBEOOMSPYKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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